Isoprothiolane

Description

Properties

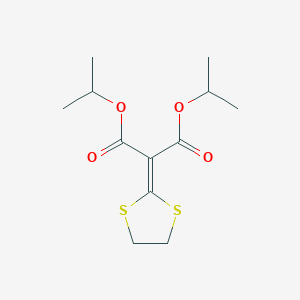

IUPAC Name |

dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHLMYOGRXOCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058110 | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50512-35-1 | |

| Record name | Isoprothiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50512-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprothiolane [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050512351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprothiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROTHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88HCS898G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 - 54.5 °C | |

| Record name | Isoprothiolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoprothiolane's Mechanism of Action in Pyricularia oryzae: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane (IPT) is a systemic dithiolane fungicide that has been integral to the management of rice blast, a devastating disease caused by the ascomycete fungus Pyricularia oryzae (syn. Magnaporthe oryzae).[1][2] Its mode of action is multifaceted, primarily targeting lipid metabolism, which is crucial for the structural integrity and function of fungal cells. However, the emergence of resistant strains has necessitated a deeper investigation into its precise molecular targets and the corresponding resistance mechanisms. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates the complex biochemical pathways involved.

Primary Mechanism of Action: Inhibition of Phosphatidylcholine Biosynthesis

The principal hypothesis for this compound's fungicidal activity centers on the disruption of phosphatidylcholine (PC) biosynthesis.[3] PC is the most abundant phospholipid in the cellular membranes of P. oryzae, and its synthesis is critical for membrane integrity and signaling. This compound is believed to act by inhibiting the transmethylation of phosphatidylethanolamine (PE) to PC, a key part of the Bremer-Greenberg pathway.[1][2] This inhibition disrupts the normal flux of phospholipid synthesis, leading to compromised cell membrane function and ultimately inhibiting fungal growth.

The Bremer-Greenberg pathway involves three sequential methylation steps to convert PE into PC, utilizing S-adenosyl methionine (SAM) as the methyl donor. The enzymes responsible are believed to be the primary targets of this compound.

Caption: Proposed mechanism of this compound (IPT) inhibiting the methylation steps in phosphatidylcholine (PC) biosynthesis.

While this pathway is the most cited mechanism, research into IPT-resistant mutants has revealed a more complex picture. Studies sequencing candidate genes involved in this pathway, such as PEAMT, CHO2, and OPI3, found no significant differences in their sequences or expression levels between resistant and sensitive isolates.[1][3] This suggests that while PC biosynthesis is affected, these specific genes may not be the primary site of resistance-conferring mutations, or that alternative resistance mechanisms are more significant.

Effects on Fungal Morphology and Infection Process

Beyond its core biochemical target, this compound exerts significant effects on the physical processes of fungal infection. It is a potent inhibitor of the pathogen's ability to penetrate the host tissue.[4][5]

-

Inhibition of Penetration Peg: this compound does not significantly affect conidial germination or the formation of the appressorium (a specialized infection structure) at low concentrations (e.g., 2 ppm).[4] However, it strongly inhibits the subsequent development of the penetration peg from the appressorium and the growth of invasive hyphae within the host cell.[4] This action effectively halts the infection process before significant damage to the host plant can occur.

-

Morphological Abnormalities: At higher concentrations (5-10 ppm), this compound induces the formation of abnormal, swollen hyphae, resembling chlamydospores, further disrupting the normal growth and development of the fungus.[4]

Caption: this compound primarily inhibits host penetration and invasive growth rather than early spore germination.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in numerous in-vitro studies. These assessments provide critical data on the concentrations required to inhibit fungal growth and form the basis for determining resistance levels.

| Parameter | Concentration | Observation | Source(s) |

| Mycelial Growth Inhibition | 20 ppm (µg/mL) | Complete inhibition in liquid medium. | [4] |

| 5-10 ppm (µg/mL) | Partial inhibition with abnormal hyphae formation. | [4] | |

| Recommended Doses | 100% inhibition of mycelial growth on solid media. | [6][7] | |

| EC₅₀ Values for Resistance | 6.5 ≤ EC₅₀ < 13.0 µg/mL | Low Resistance (LR) | [2] |

| 13.0 ≤ EC₅₀ < 25.0 µg/mL | Moderate Resistance 1 (MR-1) | [2] | |

| 25.0 ≤ EC₅₀ < 35.0 µg/mL | Moderate Resistance 2 (MR-2) | [2] |

Molecular Mechanisms of Resistance

The development of resistance to this compound in P. oryzae is a significant concern.[2][8] Research indicates that resistance is not governed by a single mechanism but is a polygenic trait involving several cellular pathways.

-

Velvet Complex Proteins: Low-level resistance to IPT has been linked to the velvet regulatory complex. The proteins MoVelB and MoVeA, which form a complex with LaeA to regulate secondary metabolism and development, were found to be indispensable for IPT toxicity. It is hypothesized that deformation of this complex confers resistance, possibly by down-regulating secondary metabolism or cytochrome P450 genes to reduce the toxic effects of IPT.[2]

-

DJ-1/PfpI Family Protein: Transcriptomic analysis identified a gene, MGG_09793, encoding a DJ-1/PfpI family protein that was strongly induced by IPT treatment specifically in sensitive isolates.[3] However, subsequent gene knockout experiments showed that this gene was not directly responsible for the resistance phenotype, suggesting its role may be part of a broader stress response rather than a direct target.[1][3]

-

Transcription Factors: A putative Zn2Cys6 transcription factor has also been identified and associated with this compound resistance, indicating that changes in gene regulation play a crucial role.[4]

Caption: Multiple genetic factors, including regulatory complexes and transcription factors, contribute to IPT resistance.

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established molecular and microbiological techniques.

Protocol: Fungicide Sensitivity Testing (Poisoned Food Technique)

This method is used to determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of a fungicide against a fungal isolate.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Cool to 50-55°C.

-

Fungicide Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Serial Dilutions: Add appropriate volumes of the fungicide stock to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µg/mL). A control plate containing only the solvent should also be prepared. Pour the amended media into petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing P. oryzae culture onto the center of each plate.

-

Incubation: Incubate the plates at 28°C in the dark for 7-10 days.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent control. Plot the inhibition percentages against the logarithm of the fungicide concentration and determine the EC₅₀ value using probit analysis.

Protocol: Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the expression levels of target genes in response to fungicide treatment.

-

Culture and Treatment: Grow P. oryzae mycelia in liquid culture. Treat the cultures with a specific concentration of this compound (e.g., the EC₅₀ concentration) for a defined period (e.g., 6 hours). Harvest the mycelia by filtration.

-

RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: Treat the extracted RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target gene(s) (e.g., MoVelB) and a reference housekeeping gene (e.g., actin) for normalization.

-

Analysis: Run the qPCR on a real-time PCR system. Analyze the resulting amplification data using the 2-ΔΔCt method to determine the relative fold change in gene expression between the treated and untreated samples.

Caption: A typical experimental workflow to identify and validate genes involved in fungicide resistance.

Conclusion and Future Directions

The mechanism of action for this compound in P. oryzae is primarily attributed to the inhibition of phosphatidylcholine biosynthesis and the physical disruption of the host infection process. However, the molecular basis of fungal resistance is complex and cannot be explained by simple mutations in the enzymes of the PC synthesis pathway. Current evidence points towards a multifactorial resistance mechanism involving regulatory proteins like the velvet complex and various transcription factors that may alter the fungus's metabolic or detoxification response.

Future research should focus on:

-

Identifying the direct molecular binding target(s) of this compound.

-

Elucidating the downstream effects of velvet complex disruption on cellular metabolism.

-

Conducting comprehensive proteomic and metabolomic analyses of sensitive and resistant strains to uncover the full spectrum of cellular changes induced by the fungicide.

A deeper understanding of these intricate interactions is paramount for developing effective resistance management strategies and designing next-generation fungicides to control this devastating plant pathogen.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The velvet family proteins mediate low resistance to this compound in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. fao.org [fao.org]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Synthesis of Isoprothiolane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane, chemically known as diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a systemic fungicide widely used in agriculture, particularly for the control of rice blast. Its unique mode of action, which involves the inhibition of phospholipid biosynthesis, has also made it a subject of interest in broader chemical and biological research. This technical guide provides an in-depth overview of the core chemical synthesis pathway of this compound, detailing the reaction mechanism, experimental protocols, and quantitative data.

Core Synthesis Pathway

The most commercially significant and well-documented synthesis of this compound commences with diisopropyl malonate. The overall process is a one-pot reaction involving the formation of a key intermediate followed by cyclization.

The primary synthesis route for this compound involves the reaction of diisopropyl malonate with carbon disulfide in the presence of a strong base, followed by cyclization with 1,2-dichloroethane.[1][2] This process is often facilitated by a phase-transfer catalyst to improve reaction efficiency and yield.[1]

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism:

-

Formation of the Dithiocarboxylate Intermediate: The reaction is initiated by the deprotonation of the active methylene group of diisopropyl malonate by a strong base, such as potassium hydroxide or sodium hydroxide, to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. A second deprotonation and subsequent rearrangement lead to the formation of a stable dipotassium or disodium salt of the dithiocarboxylate intermediate.

-

Cyclization to this compound: The dithiocarboxylate intermediate, a potent dinucleophile, then reacts with 1,2-dichloroethane. This proceeds via a double nucleophilic substitution, where the two sulfur atoms displace the chlorine atoms on 1,2-dichloroethane, forming the five-membered 1,3-dithiolane ring and yielding the final product, this compound.

The use of a phase-transfer catalyst, such as an alkylpyridinium chloride or a quaternary ammonium salt, is crucial for industrial-scale production.[1] The catalyst facilitates the transfer of the inorganic dithiocarboxylate salt from the aqueous phase to the organic phase (containing 1,2-dichloroethane), where the cyclization reaction occurs, thereby significantly increasing the reaction rate and yield.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound, comparing a non-catalyzed reaction with reactions catalyzed by different phase-transfer catalysts, as detailed in patent literature.[1]

| Parameter | Non-Catalyzed | Catalyzed (Tetrabutylammonium Chloride) | Catalyzed (1-Dodecyl Pyridinium Chloride) |

| Reactants (Molar Ratio) | |||

| Diisopropyl Malonate | 1 | 1 | 1 |

| Carbon Disulfide | 1.1 | 1.1 | 1.1 |

| Base (NaOH) | 4.5 | 4.5 | 4.5 |

| 1,2-Dichloroethane | 2 | 2 | 2 |

| Reaction Conditions | |||

| Initial Temp. (Base Addition) | 30°C | 30°C | 30°C |

| Reflux Temperature | 70°C | 70°C | 70°C |

| Reflux Time | 15 h | 4 h | 1 h |

| Results | |||

| Purity | 93.3% | Not Specified | >95% |

| Yield | 75.8% | Not Specified | >90% |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, both with and without a catalyst, based on procedures outlined in the patent literature.[1]

Experiment 1: Synthesis of this compound without a Catalyst

-

Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel is charged with 1 mole of diisopropyl malonate and 1.1 moles of carbon disulfide.

-

Formation of Intermediate: While stirring, 4.5 moles of aqueous sodium hydroxide solution (prepared in a 2:1 molar ratio of NaOH to water) is added dropwise via the dropping funnel, maintaining the reaction temperature at 30°C. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Cyclization: 2 moles of 1,2-dichloroethane are added from the dropping funnel. The reaction mixture is then heated to 70°C and refluxed for 15 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is allowed to cool and stand, leading to phase separation. The organic layer is collected, and the excess 1,2-dichloroethane is removed by distillation. The resulting crude product is cooled to induce crystallization and then pulverized to obtain a yellowish this compound sample.

Experiment 2: Synthesis of this compound with an Alkylpyridinium Chloride Catalyst

-

Reaction Setup: A reactor is charged with 1 mole of diisopropyl malonate and 1.1 moles of carbon disulfide.

-

Formation of Intermediate: With stirring, 4.5 moles of aqueous sodium hydroxide solution (2:1 molar ratio of NaOH to water) is added dropwise, maintaining the temperature at 30°C. The mixture is stirred for an additional 30 minutes post-addition.

-

Catalytic Cyclization: 2 moles of 1,2-dichloroethane are added, followed by the addition of 10g of 1-dodecyl pyridinium chloride as the phase-transfer catalyst. The mixture is heated to 70°C and refluxed for 1 hour.

-

Work-up and Purification: The work-up procedure is identical to the non-catalyzed method. The organic phase is separated, the solvent is removed, and the product is obtained by crystallization and pulverization.

Visualizations

Logical Workflow of this compound Synthesis

Caption: Workflow of the one-pot synthesis of this compound.

Proposed Signaling Pathway for this compound Synthesis

Caption: Proposed reaction mechanism for this compound synthesis.

Alternative Synthesis Pathways

While the pathway starting from diisopropyl malonate is predominant, other synthetic routes have been mentioned in the literature, although they are less detailed.

-

Industrial Synthesis via Chlorinated Acetals: Another described industrial method also begins with diisopropyl malonate but involves alkylation and cyclization reactions with chlorinated acetals or aldehydes under acidic conditions to form the 1,3-dithiolane ring, followed by esterification. This represents a different approach to the ring formation step, but detailed public-domain information is scarce.

Conclusion

The synthesis of this compound via the reaction of diisopropyl malonate, carbon disulfide, and 1,2-dichloroethane is a robust and efficient method, particularly when enhanced by phase-transfer catalysis. This route offers high yields and purity, making it suitable for industrial-scale production. The detailed mechanism and protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of chemical synthesis and drug development. While alternative pathways exist, they are less documented, highlighting the primary route's established importance.

References

Isoprothiolane Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoprothiolane, a systemic fungicide, in a range of common organic solvents. The data presented is intended to support research, development, and formulation activities. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is summarized in the table below. The data has been compiled from multiple scientific sources to ensure accuracy and provide a comparative overview.

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Acetone | 4061[1], 4060[2] | 25 |

| Chloroform | 4126[1], 4130[2] | 25 |

| Methanol | 1510[2] | 25 |

| Ethanol | 760[2] | 25 |

| Benzene | 2770[2] | 25 |

| n-Hexane | 10[2] | 25 |

| Xylene | Highly Soluble | - |

| Dimethyl Sulfoxide (DMSO) | 95,000 (95 mg/mL)[3] | - |

This compound is sparingly soluble in water, with a reported solubility of 54 mg/L at 25°C[2].

Experimental Protocols for Solubility Determination

The determination of this compound's solubility in organic solvents is crucial for its application and formulation. The most widely accepted method for determining the solubility of chemical compounds is the shake-flask method , which is also described in the OECD Guideline 105 for testing of chemicals[4][5][6]. This method is particularly suitable for substances like this compound that have a solubility greater than 10⁻² g/L[7].

Principle of the Shake-Flask Method

The shake-flask method is an equilibrium-based method. It involves saturating a solvent with a solute (in this case, this compound) at a constant temperature. An excess amount of the solid compound is added to the solvent to ensure that a saturated solution is formed. The mixture is then agitated for a sufficient period to allow it to reach equilibrium. After equilibrium is reached, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique[8][9][10].

Apparatus and Reagents

-

Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes.

-

Constant Temperature Bath or Shaker: Capable of maintaining a constant temperature (e.g., 25 ± 0.5°C).

-

Analytical Balance: For accurate weighing of this compound.

-

Filtration or Centrifugation Equipment: To separate the undissolved solid from the saturated solution.

-

Analytical Instrument: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the quantitative analysis of this compound concentration.

-

This compound: Analytical standard of known purity.

-

Organic Solvents: High-purity grade.

Experimental Procedure

-

Preparation of the Test Solution: An excess amount of this compound is weighed and added to a flask containing a known volume of the organic solvent.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the time required to achieve saturation[5].

-

Phase Separation: After equilibration, the flask is allowed to stand to let the undissolved particles settle. The saturated solution is then carefully separated from the excess solid. This can be achieved by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or GC. A calibration curve prepared from standard solutions of this compound in the same solvent is used for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent using the shake-flask method.

Caption: Generalized workflow for determining this compound solubility.

References

- 1. nichino.co.jp [nichino.co.jp]

- 2. This compound 400g/L EC [agro-platform.com]

- 3. This compound | Antifungal | TargetMol [targetmol.com]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. benchchem.com [benchchem.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-Depth Technical Guide to the Identification of Isoprothiolane Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane, a systemic fungicide, undergoes various degradation processes in the environment, including photodegradation, microbial degradation, and hydrolysis. Understanding the resulting degradation products is crucial for assessing its environmental fate and potential toxicological impact. This technical guide provides a comprehensive overview of the identified degradation products of this compound, detailed experimental protocols for their analysis, and insights into the signaling pathways affected by the parent compound and its metabolites. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding.

This compound Degradation Pathways and Products

This compound degrades in the environment through several key pathways, each leading to a distinct set of degradation products. The primary mechanisms are photodegradation, microbial degradation, and hydrolysis.

Photodegradation

Under the influence of sunlight, particularly UV radiation, this compound undergoes photodegradation on surfaces such as glass, soil, and plants. The major photodegradation route involves de-esterification, followed by decarboxylation and rearrangement.[1]

Identified Photodegradation Products:

-

1,3-dithiolan-2-ylidenepropane: Formed through de-esterification and subsequent rearrangement.

-

1,3-dithiolan-2-ylidenemalonic acid: A product of the de-esterification process.[1]

-

1,3-dithiolan-2-ylidenemethane: Results from decarboxylation following de-esterification.[1]

-

This compound Monosulfoxide: Oxidation of one of the sulfur atoms in the dithiolane ring.

Microbial Degradation

Microbial consortia in soil and water play a significant role in the breakdown of this compound. The degradation efficiency is influenced by factors such as inoculum concentration, temperature, and pH.

Identified Microbial Degradation Products:

-

This compound Sulfoxide: A primary metabolite formed through oxidation.

-

This compound Monoester: Resulting from the hydrolysis of one of the ester groups.

Hydrolysis

This compound is relatively stable to hydrolysis at acidic and neutral pH. However, under alkaline conditions (pH 9), degradation is more pronounced, especially at elevated temperatures.

Identified Hydrolysis Product:

-

This compound Monoester: The major hydrolytic degradate formed in basic solutions.[2]

Quantitative Data on this compound Degradation

The rate of this compound degradation and the formation of its products vary depending on the environmental matrix and conditions.

Table 1: Degradation Half-life (DT50) of this compound and its Metabolites

| Compound | Matrix/Condition | DT50 (days) | Reference |

| This compound | Anaerobic water layers | 6.5 - 36 | [2] |

| This compound | Anaerobic total system | 800 - 1100 | [2] |

| This compound | Soil (net photodegradation) | 28 | [2] |

| This compound Monosulfoxide | Soil (net photodegradation) | 13 | [2] |

| This compound | Solution (pH 9, 40°C) | 147 | [2] |

| This compound | Solution (pH 9, 50°C) | 26 | [2] |

| This compound | Solution (pH 9, 60°C) | 9 | [2] |

Table 2: Formation of this compound Degradation Products in Different Matrices

| Degradation Product | Matrix/Condition | Maximum Observed Concentration (% of Applied Radioactivity) | Reference |

| This compound Monosulfoxide | Soil (aerobic) | 9.4 | [1] |

| This compound Monoester | Soil (aerobic) | 18.2 | [1] |

| This compound Monoester | Anaerobic aquatic systems | 6.6 - 14 | [2] |

| This compound Sulfoxide | Paddy water | Concentration ratio to parent: 0.01–0.19 | [3] |

| This compound Sulfoxide | Soil | Concentration ratio to parent: 0.002–0.019 | [3] |

| This compound Sulfoxide | Rice plants | Concentration ratio to parent: 0.01–0.11 | [3] |

Experimental Protocols for Identification and Quantification

Accurate identification and quantification of this compound and its degradation products are essential. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and robust technique for this purpose.

Sample Preparation and Extraction (QuEChERS Method for Rice)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

Protocol Steps:

-

Homogenization: Mill the rice sample to a fine powder.

-

Extraction:

-

To a milled sample, add cold water and acetonitrile.

-

Shake the mixture vigorously.

-

Add a salt and buffer mixture (e.g., magnesium sulfate, sodium chloride, sodium citrates) and shake again.

-

-

Centrifugation: Centrifuge the sample to separate the phases.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a tube containing a dSPE sorbent (e.g., primary secondary amine (PSA) for removing fatty acids and sugars, and magnesium sulfate to remove excess water).

-

Vortex and centrifuge the tube.

-

-

Final Extract: The resulting supernatant is the final extract ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

Typical GC-MS/MS Parameters:

| Parameter | Setting |

| Injector | PTV (Programmed Temperature Vaporization) |

| Injection Volume | 1-4 µL |

| Column | Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | Temperature gradient optimized for the separation of this compound and its metabolites |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | ~180-250°C |

| Transfer Line Temp | ~250°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

-

Quantification: 290 > 118

-

Qualification: 290 > 204

Signaling Pathways Affected by this compound

This compound and its degradation products can interact with cellular signaling pathways, particularly those involved in xenobiotic metabolism. This can lead to the induction of drug-metabolizing enzymes.

An in vitro study has shown that this compound can activate the Pregnane X Receptor (PXR).[4] Furthermore, in vivo studies in rats have demonstrated that this compound induces cytochrome P450 (CYP) 2B and UDP-glucuronosyltransferases (UDPGTs), which is characteristic of Constitutive Androstane Receptor (CAR) activation.[4] PXR and CAR are nuclear receptors that act as xenobiotic sensors, regulating the expression of Phase I and Phase II drug-metabolizing enzymes.

Additionally, a chlorinated degradation product of this compound has been shown to be metabolically activated by cytochrome P450 3A, suggesting a potential for interactions with the CYP3A subfamily.[5]

Conclusion

The degradation of this compound in the environment leads to the formation of several products, with this compound sulfoxide and monoester being prominent metabolites. The identification and quantification of these compounds are critical for a thorough environmental risk assessment. The experimental protocols outlined in this guide, particularly the use of GC-MS, provide a robust framework for such analyses. Furthermore, the ability of this compound to activate PXR and CAR signaling pathways highlights its potential to alter the metabolism of other xenobiotics, a factor that should be considered in toxicological evaluations and drug development. This guide serves as a foundational resource for researchers and professionals working to understand the environmental and biological implications of this compound use.

References

- 1. fao.org [fao.org]

- 2. Effects of the agrochemicals butachlor, pretilachlor and this compound on rat liver xenobiotic-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Hepatotoxicity of diisopropyl ester of malonic acid and chloromalonic acids, disinfection by-products of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprothiolane's Collateral Impact: An In-depth Technical Guide on Non-Target Soil Microorganisms

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the effects of the fungicide isoprothiolane on non-target soil microorganisms. This compound, a dithiolane fungicide, is widely used in agriculture to control a range of fungal diseases, particularly in rice cultivation. While effective against target pathogens, its introduction into the soil environment raises pertinent questions about its impact on the diverse microbial communities that are fundamental to soil health and ecosystem functioning. This document synthesizes available scientific information, presenting quantitative data, detailed experimental protocols, and visual representations of key microbial processes to offer a thorough understanding of this complex interaction.

Executive Summary

This compound can exert both direct and indirect effects on non-target soil microorganisms. While some microbial consortia have demonstrated the ability to degrade this compound, the fungicide's presence can also lead to shifts in microbial community structure and alterations in vital soil enzymatic activities. The extent of these effects is influenced by factors such as this compound concentration, soil type, and incubation conditions. This guide aims to provide a detailed examination of these interactions to inform risk assessment and the development of sustainable agricultural practices.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on key soil microbial parameters. Due to a scarcity of publicly available, peer-reviewed studies with specific quantitative data on this compound's non-target effects, the following represents a general framework. As more research becomes available, these tables can be populated with specific findings.

Table 1: Effect of this compound on Soil Microbial Biomass

| Parameter | This compound Concentration | % Change from Control | Incubation Time (days) | Soil Type | Reference |

| Microbial Biomass Carbon (µg C/g soil) | |||||

| Fungal Biomass (µg C/g soil) | |||||

| Bacterial Biomass (µg C/g soil) | |||||

| Fungal-to-Bacterial Ratio |

Table 2: Effect of this compound on Soil Enzyme Activity

| Enzyme | This compound Concentration | % Inhibition/Stimulation | Incubation Time (days) | Soil Type | Reference |

| Dehydrogenase | |||||

| Acid Phosphatase | |||||

| Alkaline Phosphatase | |||||

| Urease |

Table 3: Effect of this compound on Soil Respiration

| Parameter | This compound Concentration | % Change from Control | Incubation Time (days) | Soil Type | Reference |

| Basal Respiration (µg CO₂-C/g soil/h) | |||||

| Substrate-Induced Respiration (µg CO₂-C/g soil/h) |

Key Signaling Pathways and Microbial Processes

The introduction of a xenobiotic like this compound into the soil can trigger a cascade of responses within the microbial community. These can range from the induction of detoxification pathways in certain microbes to broad-spectrum toxicity affecting sensitive species.

Experimental Protocols

To ensure the reproducibility and comparability of research in this field, detailed experimental protocols are essential. The following sections outline standardized methodologies for assessing the impact of this compound on key soil microbial parameters.

Experimental Workflow: General Design

A typical experimental setup to assess the ecotoxicological effects of this compound on soil microorganisms involves a microcosm study.

Soil Microbial Biomass Analysis

Method: Chloroform Fumigation-Extraction (CFE) [1][2]

This method is widely used to estimate total microbial biomass carbon (MBC).

-

Principle: Soil microorganisms are lysed by chloroform fumigation, releasing their cellular components. The amount of carbon extracted from the fumigated soil is compared to that from a non-fumigated control. The difference is proportional to the microbial biomass.

-

Procedure:

-

Divide fresh, sieved soil samples into two subsamples.

-

Place one subsample in a vacuum desiccator with a beaker containing ethanol-free chloroform and a few boiling chips. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.

-

After fumigation, remove the chloroform vapor by repeated evacuations.

-

Extract both the fumigated and non-fumigated (control) soil samples with a 0.5 M K₂SO₄ solution by shaking for 30 minutes.

-

Filter the extracts and analyze the organic carbon content using a TOC analyzer.

-

Calculate Microbial Biomass C (MBC) using the formula: MBC = E_C / k_EC Where E_C is the difference in extractable C between fumigated and non-fumigated soils, and k_EC is a conversion factor (typically 0.45).

-

Soil Enzyme Activity Assays

a) Dehydrogenase Activity [3][4]

Dehydrogenase activity is an indicator of the overall metabolic activity of the soil microbial community.

-

Principle: Dehydrogenases, present in viable microbial cells, reduce 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), a red-colored compound that can be quantified spectrophotometrically.

-

Procedure:

-

Incubate a known weight of soil with a buffered TTC solution in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 24 hours).

-

Stop the reaction and extract the TPF formed using a suitable solvent (e.g., methanol or ethanol).

-

Measure the absorbance of the colored extract at 485 nm.

-

Quantify the TPF concentration using a standard curve and express the activity as µg TPF g⁻¹ soil h⁻¹.

-

b) Phosphatase (Acid and Alkaline) Activity [5]

Phosphatases are crucial for the mineralization of organic phosphorus in the soil.

-

Principle: These enzymes hydrolyze p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored compound under alkaline conditions, which can be measured spectrophotometrically.

-

Procedure:

-

Incubate a soil sample with a buffered pNPP solution at the optimal pH for either acid (e.g., pH 6.5) or alkaline (e.g., pH 11) phosphatase.

-

After incubation, stop the reaction and extract the pNP by adding a solution of CaCl₂ and NaOH.

-

Filter the suspension and measure the absorbance of the yellow filtrate at 400 nm.

-

Calculate the amount of pNP released based on a standard curve and express the activity as µg pNP g⁻¹ soil h⁻¹.

-

Urease is a key enzyme in the nitrogen cycle, catalyzing the hydrolysis of urea to ammonia and carbon dioxide.

-

Principle: The activity is determined by measuring the amount of ammonium released when the soil is incubated with a urea solution.

-

Procedure:

-

Incubate a soil sample with a buffered urea solution at a controlled temperature (e.g., 37°C) for a set time (e.g., 2 hours).

-

Extract the ammonium produced with a KCl solution.

-

Determine the ammonium concentration in the extract using a colorimetric method (e.g., the indophenol blue method) or by steam distillation with MgO.

-

Express the urease activity as µg NH₄⁺-N g⁻¹ soil h⁻¹.

-

Fungal-to-Bacterial Ratio (F:B Ratio) Analysis

Method: Phospholipid Fatty Acid (PLFA) Analysis [9][10]

PLFA analysis provides a quantitative measure of the viable microbial biomass and a profile of the microbial community structure.

-

Principle: Different groups of microorganisms have distinct fatty acid profiles in their cell membranes. By extracting and quantifying these PLFAs, the relative abundance of different microbial groups, such as fungi and bacteria, can be determined.

-

Procedure:

-

Extract lipids from a freeze-dried soil sample using a one-phase chloroform-methanol-phosphate buffer.

-

Separate the phospholipids from other lipids using solid-phase extraction on a silica column.

-

Subject the phospholipids to mild alkaline methanolysis to convert the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify specific PLFAs characteristic of fungi (e.g., 18:2ω6,9c) and bacteria (e.g., i15:0, a15:0, 15:0, i16:0, 16:1ω7c, i17:0, a17:0, cy17:0, 17:0, cy19:0).

-

Calculate the F:B ratio by dividing the sum of fungal PLFA markers by the sum of bacterial PLFA markers.

-

Conclusion

The application of this compound has the potential to alter the delicate balance of soil microbial communities. While some microorganisms can degrade this fungicide, its presence may negatively impact sensitive species, leading to shifts in community structure and function. This can have cascading effects on crucial soil processes such as nutrient cycling and organic matter decomposition. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively assess these impacts. Further research focusing specifically on this compound is crucial to populate the data tables presented here and to develop a more complete understanding of its environmental fate and ecotoxicological profile. This knowledge is vital for the development of sustainable agricultural practices that ensure both crop protection and the preservation of soil health.

References

- 1. agvise.com [agvise.com]

- 2. openknowledge.fao.org [openknowledge.fao.org]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 6. ijnrd.org [ijnrd.org]

- 7. scribd.com [scribd.com]

- 8. High throughput method for measuring urease activity in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

Isoprothiolane's Mode of Action as a Choline Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprothiolane is a systemic fungicide widely utilized for the control of rice blast disease caused by the fungus Pyricularia oryzae. Its mode of action is categorized by the Fungicide Resistance Action Committee (FRAC) as a phospholipid biosynthesis inhibitor, specifically targeting methylation processes.[1][2] This technical guide provides an in-depth exploration of this compound's role as a choline biosynthesis inhibitor, focusing on its impact on the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. This document synthesizes current knowledge, presents quantitative data on its biological effects, details relevant experimental methodologies, and provides visual representations of the implicated biochemical pathways and experimental workflows.

Introduction to this compound

This compound is a dithiolane fungicide that provides both protective and curative action against fungal pathogens in rice.[3] It is absorbed by the leaves and roots and translocated throughout the plant, offering systemic protection. The primary target of this compound is the rice blast fungus, Pyricularia oryzae, a significant threat to rice cultivation worldwide.[3] While its effects on lipid metabolism have been known, this guide focuses on the specific mechanism of choline biosynthesis inhibition.

The Choline Biosynthesis Pathway in Fungi

In fungi, the synthesis of phosphatidylcholine (PC), a crucial component of cell membranes and a precursor to choline, primarily occurs through two pathways:

-

The CDP-Choline (Kennedy) Pathway: This pathway involves the phosphorylation of choline, followed by its conversion to CDP-choline, which is then combined with diacylglycerol (DAG) to form PC.

-

The Phosphatidylethanolamine N-methyltransferase (PEMT) Pathway: This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to form PC. This process is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases.

This compound's Mode of Action: Inhibition of Phospholipid Methylation

-

Inhibition of Methionine Incorporation: this compound has been shown to inhibit the incorporation of radiolabeled methionine into phospholipids.[4] Since methionine is the precursor to the methyl donor S-adenosylmethionine (SAM), this indicates a blockage in the methylation steps of PC synthesis.

-

Accumulation of S-Adenosylmethionine (SAM): Treatment of Pyricularia oryzae with this compound leads to the accumulation of SAM.[4] This is a strong indicator that a SAM-dependent methyltransferase is being inhibited, as the consumption of SAM is blocked.

These findings point to the inhibition of phosphatidylethanolamine N-methyltransferase (PEMT) or a similar methyltransferase as the specific target of this compound. By blocking this pathway, this compound effectively inhibits the de novo synthesis of choline-containing phospholipids, leading to impaired cell membrane integrity and function, and ultimately, fungal cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway for this compound's inhibition of choline biosynthesis.

Quantitative Data

| Fungicide | Concentration | % Inhibition of P. oryzae Growth | Reference |

| This compound | Recommended Dose | 100% | [5][6][7] |

| This compound | 75% of Recommended Dose | 100% | [5][6][7] |

| This compound | 50% of Recommended Dose | 100% | [5][6][7] |

These data demonstrate the high efficacy of this compound in controlling the growth of the target pathogen.

Experimental Protocols

This section details the methodologies that can be employed to investigate and confirm this compound's mode of action as a choline biosynthesis inhibitor.

In Vitro Fungicide Efficacy Assay

This protocol is used to determine the direct inhibitory effect of this compound on the mycelial growth of Pyricularia oryzae.

Phospholipid Methylation Assay

This assay measures the effect of this compound on the incorporation of a radiolabeled methyl group donor into phospholipids.

-

Fungal Culture: Grow Pyricularia oryzae in a liquid medium to the mid-log phase.

-

This compound Treatment: Expose the fungal cultures to various concentrations of this compound for a defined period.

-

Radiolabeling: Add [¹⁴C]-L-methionine to the cultures and incubate for a short period to allow for incorporation into the methyl donor, S-adenosylmethionine (SAM), and subsequent transfer to phospholipids.

-

Lipid Extraction: Harvest the mycelia and perform a total lipid extraction using a chloroform:methanol solvent system.

-

Thin-Layer Chromatography (TLC): Separate the different phospholipid classes from the total lipid extract using TLC.

-

Quantification: Scrape the spots corresponding to phosphatidylcholine and other phospholipids from the TLC plate and quantify the amount of ¹⁴C incorporated using liquid scintillation counting.

-

Data Analysis: Compare the amount of ¹⁴C incorporated into phospholipids in the this compound-treated samples to the untreated control. A significant reduction in ¹⁴C incorporation in the treated samples indicates inhibition of phospholipid methylation.

S-Adenosylmethionine (SAM) Accumulation Assay

This protocol is designed to measure the intracellular concentration of SAM in response to this compound treatment.

-

Fungal Culture and Treatment: Grow and treat Pyricularia oryzae with this compound as described in the phospholipid methylation assay.

-

Metabolite Extraction: Harvest the mycelia and quench metabolic activity rapidly (e.g., with liquid nitrogen). Extract small molecule metabolites using a suitable solvent (e.g., perchloric acid).

-

Sample Preparation: Neutralize and centrifuge the extract to remove precipitated proteins.

-

Quantification by HPLC: Analyze the supernatant for SAM content using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Compare the intracellular SAM concentrations in this compound-treated and untreated control samples. An increase in SAM levels in the treated samples suggests an inhibition of SAM-dependent methyltransferases.

Conclusion

References

- 1. nichino.co.jp [nichino.co.jp]

- 2. This compound (Ref: SS 11946) [sitem.herts.ac.uk]

- 3. primeagroindustries.com [primeagroindustries.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. journaljabb.com [journaljabb.com]

An In-depth Technical Guide to the Industrial Synthesis of Isoprothiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis process for isoprothiolane, a systemic fungicide. The document details the underlying chemical reactions, experimental protocols, and quantitative data pertinent to its large-scale production.

Introduction

This compound, chemically known as diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a fungicide widely used in agriculture, particularly for the control of rice blast.[1] Its industrial synthesis is primarily achieved through a one-pot reaction involving diisopropyl malonate, carbon disulfide, and 1,2-dichloroethane.[2] The process is typically conducted under phase-transfer catalysis conditions to enhance reaction efficiency and yield.[2][3]

Core Synthesis Pathway

The industrial production of this compound is centered around the reaction of diisopropyl malonate with carbon disulfide in the presence of a strong base to form a dithiocarboxylate intermediate. This intermediate is then reacted with 1,2-dichloroethane to form the 1,3-dithiolane ring, yielding this compound.[2][4] The overall reaction can be summarized as follows:

Diisopropyl malonate + Carbon disulfide + 1,2-Dichloroethane → this compound

A key innovation in the industrial process is the use of a phase-transfer catalyst, such as an alkylpyridinium chloride, which facilitates the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate and overall yield.[2][5] Without a catalyst, the synthesis yield is approximately 60%, whereas the use of a phase-transfer catalyst can increase the yield to over 90%.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the industrial synthesis of this compound, based on patented processes.

Table 1: Reactant Molar Ratios and Catalyst Concentration

| Component | Molar Ratio (relative to Diisopropyl Malonate) |

|---|---|

| Diisopropyl Malonate | 1 |

| Carbon Disulfide | 1.1 |

| Alkaline Aqueous Solution (Base) | 4.5 |

| 1,2-Dichloroethane | 2 |

| Phase-Transfer Catalyst | Not specified, but a small quantity |

Table 2: Reaction Conditions and Performance

| Parameter | Value | Reference |

|---|---|---|

| Initial Reaction Temperature (Alkaline solution addition) | 25-45 °C | [2] |

| Stirring Time after Alkaline Addition | 5-60 min | [2] |

| Reflux Reaction Temperature | 60-90 °C | [2] |

| Reflux Time | 1-3 h | [2] |

| Synthesis Yield (with catalyst) | > 90% | [2] |

| Synthesis Yield (without catalyst) | ~ 60% | [2] |

| Purity of Synthesized this compound | > 95% |[2] |

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key stages of this compound synthesis.

The synthesis is typically carried out in a jacketed glass or stainless steel reactor equipped with an electric stirrer, thermometer, reflux condenser, and a dropping funnel.[2]

Protocol:

-

Charge the reactor with 1 molar equivalent of diisopropyl malonate and 1.1 molar equivalents of carbon disulfide.[2]

-

Begin stirring the mixture.

-

Slowly add 4.5 molar equivalents of an alkaline aqueous solution (e.g., a 2:1 molar ratio of sodium hydroxide to water) through the dropping funnel while maintaining the reactor temperature between 25-45 °C.[2]

-

After the addition is complete, continue stirring for 5-60 minutes.[2]

-

Add 2 molar equivalents of 1,2-dichloroethane and a catalytic amount of an alkylpyridinium chloride to the reactor.[2]

-

Heat the mixture to a reflux temperature of 60-90 °C and maintain for 1-3 hours.[2]

Upon completion of the reaction, the product is isolated and purified through a series of work-up steps.

Protocol:

-

Phase Separation: Allow the reaction mixture to stand without stirring to facilitate phase separation into an organic and an aqueous layer.[2] The denser aqueous layer will settle at the bottom.

-

Extraction: Separate and remove the upper organic phase, which contains the this compound.[2]

-

Solvent Removal: Remove the unreacted 1,2-dichloroethane from the organic phase.[2] This is typically achieved through distillation or evaporation, possibly under reduced pressure to lower the boiling point and prevent product degradation.[6]

-

Crystallization: Cool the concentrated organic phase to induce crystallization of the this compound.[2] The cooling rate should be controlled to ensure the formation of pure and easily filterable crystals.

-

Filtration and Pulverization: Collect the crystallized product by filtration and wash with a cold solvent to remove any remaining impurities. The resulting solid is then dried and pulverized to obtain a fine, homogenous powder.[2]

Quality Control and Analytical Methods

The purity of the final this compound product is crucial for its efficacy and safety. High-performance liquid chromatography (HPLC) is a standard method for determining the assay of this compound, with a purity of ≥98.0% being a common analytical standard. Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of this compound and any potential impurities.[7][8] A spectrophotometric method has also been developed for the determination of this compound in environmental samples, which could be adapted for quality control purposes.[9]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the industrial synthesis of this compound.

Conclusion

The industrial synthesis of this compound is a well-established process that relies on a catalyzed one-pot reaction. The use of phase-transfer catalysis is critical for achieving high yields and purity, making the process economically viable for large-scale production. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important fungicide. Further optimization of reaction conditions and purification techniques may lead to even more efficient and sustainable production methods.

References

- 1. fao.org [fao.org]

- 2. CN102146072B - Method for preparing this compound - Google Patents [patents.google.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. This compound (Ref: SS 11946) [sitem.herts.ac.uk]

- 5. jetir.org [jetir.org]

- 6. organomation.com [organomation.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. A multiresidue method for the analysis of pesticide residues in polished rice (Oryza sativa L.) using accelerated solvent extraction and gas chromatography and confirmation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsr.net [ijsr.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Isoprothiolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane, a dithiolane fungicide, is a systemic agricultural chemical with both protective and curative properties. It is primarily utilized for the control of a range of fungal diseases in rice, including rice blast (Pyricularia oryzae), rice stem rot, and Fusarium leaf spot. Beyond its fungicidal activity, this compound has also been observed to have insecticidal effects, particularly against planthoppers. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its known signaling pathways and mechanisms of action.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a clear reference for its identity and behavior under various conditions.

| Property | Value | Reference(s) |

| IUPAC Name | diisopropyl 1,3-dithiolan-2-ylidenemalonate | [1][2] |

| Chemical Formula | C₁₂H₁₈O₄S₂ | [3] |

| Molecular Weight | 290.4 g/mol | [3] |

| CAS Number | 50512-35-1 | [3] |

| Physical State | Solid, white crystalline powder | [3] |

| Melting Point | 50 - 55.2 °C | [2][3] |

| Boiling Point | Not available | |

| Water Solubility | 48.5 mg/L (at 20 °C) | [2] |

| Solubility in Organic Solvents | Acetone: 4,061 g/LChloroform: 4,126 g/L | [2] |

| Vapor Pressure | 4.93 × 10⁻⁴ Pa (at 25 °C) | [2] |

| Partition Coefficient (log P) | 2.80 | [2] |

| pKa | Does not dissociate in water |

Experimental Protocols for Property Determination

The determination of the physicochemical properties of this compound adheres to standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These protocols ensure data consistency and reliability across different laboratories and studies.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus equipped with a heating block and a calibrated thermometer or a digital temperature sensor is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

-

For an accurate determination, the heating rate is slowed to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[1][4]

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

-

Water Solubility (Flask Method)

The flask method is suitable for determining the water solubility of substances like this compound, which have a solubility greater than 10⁻² g/L.

Methodology:

-

Apparatus: A constant-temperature water bath, flasks with stoppers, and an analytical method for quantifying this compound concentration are required.

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant-temperature water bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

-

After equilibrium is reached, the mixture is allowed to stand to allow undissolved particles to settle.

-

A sample of the supernatant is carefully withdrawn, filtered or centrifuged to remove any solid particles.

-

The concentration of this compound in the clear aqueous solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[5]

-

Vapor Pressure Measurement

The vapor pressure of this compound can be determined using various methods, with the gas saturation method being suitable for substances with low vapor pressures.

Methodology:

-

Apparatus: A constant-temperature chamber, a system for passing a slow, controlled stream of an inert gas (e.g., nitrogen) over the sample, and a trapping system to collect the vaporized substance are required.

-

Procedure:

-

A known amount of this compound is placed in a sample boat within the constant-temperature chamber.

-

A stream of inert gas is passed over the sample at a known, slow flow rate for a specific period. The gas becomes saturated with the vapor of this compound.

-

The vaporized this compound is collected in a suitable trap (e.g., a sorbent tube).

-

The amount of this compound collected in the trap is quantified using an analytical method like Gas Chromatography (GC).

-

The vapor pressure is calculated from the amount of substance transported by a known volume of gas.[6][7]

-

Partition Coefficient (log P) Determination (HPLC Method)

The octanol-water partition coefficient (log P) of this compound is a measure of its lipophilicity and can be determined efficiently using reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Methodology:

-

Principle: The retention time of a substance on a non-polar stationary phase (like C18) in RP-HPLC is correlated with its log P value. A calibration curve is generated using a series of reference compounds with known log P values.

-

Apparatus: An HPLC system equipped with a UV detector, a reversed-phase column (e.g., Newcrom R1 or a C18 column with low silanol activity), and a data acquisition system.[8][9]

-

Procedure:

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or MOPS buffer) is used. The exact composition is optimized to achieve good separation and retention. For this compound analysis, a mobile phase of acetonitrile, water, and phosphoric acid has been used.[2][8]

-

Flow Rate: A constant flow rate, typically in the range of 0.5 to 2 mL/min, is maintained.[9]

-

Calibration: A series of standard compounds with known log P values spanning the expected range for this compound are injected into the HPLC system, and their retention times are recorded. A calibration curve of log (retention time) versus log P is constructed.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Calculation: The log P of this compound is determined by interpolating its retention time on the calibration curve.

-

Signaling Pathways and Mechanism of Action

This compound's biological activity is primarily attributed to its interference with lipid metabolism in fungi. Additionally, it has been shown to interact with nuclear receptors involved in xenobiotic metabolism in mammals.

Inhibition of Phospholipid Biosynthesis

The primary fungicidal mechanism of this compound is the inhibition of phospholipid biosynthesis, specifically targeting the synthesis of phosphatidylcholine.[4][10] This disruption of a crucial cell membrane component leads to impaired fungal growth and viability. The precise enzymatic target within this pathway is believed to be choline phosphotransferase.[5][11]

Interaction with PXR and CAR Nuclear Receptors

In mammalian systems, this compound has been shown to interact with the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These nuclear receptors are key regulators of xenobiotic metabolism, controlling the expression of various drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes CYP3A4 and CYP2B6.[12][13] The activation of PXR and CAR can be either direct, through ligand binding, or indirect. While the precise nature of this compound's interaction (direct or indirect) requires further elucidation, its effect on these pathways can influence the metabolism of other compounds.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, the experimental protocols for their determination, and an overview of its mechanisms of action. The tabulated data offers a quick reference for its fundamental characteristics, while the described methodologies provide insight into the standards for its analysis. The elucidation of its inhibitory effect on phospholipid biosynthesis and its interaction with nuclear receptors PXR and CAR offers a basis for understanding its fungicidal efficacy and its potential for drug-drug interactions in mammalian systems. Further research to precisely define the molecular interactions within these signaling pathways will enhance our understanding of this important agricultural compound.

References

- 1. mt.com [mt.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Competitive inhibition of choline phosphotransferase by geranylgeraniol and farnesol inhibits phosphatidylcholine synthesis and induces apoptosis in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of human pregnane X receptor antagonists utilizing a high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Insights into CYP2B6-mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP2B6: New Insights into a Historically Overlooked Cytochrome P450 Isozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transactivation Assays that Identify Indirect and Direct Activators of Human Pregnane X Receptor (PXR, NR1I2) and Constitutive Androstane Receptor (CAR, NR1I3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoprothiolane: A Technical Guide to its History, Development, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprothiolane is a systemic fungicide that has been a critical tool in the management of rice blast, one of the most destructive diseases of rice worldwide, caused by the fungus Magnaporthe oryzae. First introduced by Nihon Nohyaku Co., Ltd., it has been utilized for its protective and curative properties.[1] This technical guide provides an in-depth overview of the history, chemical properties, synthesis, mechanism of action, and fungicidal efficacy of this compound, tailored for professionals in agricultural science and drug development.

Chemical and Physical Properties

This compound, with the chemical name diisopropyl 1,3-dithiolan-2-ylidenemalonate, is a dithiolane fungicide.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | diisopropyl 1,3-dithiolan-2-ylidenemalonate |

| CAS Number | 50512-35-1 |

| Molecular Formula | C₁₂H₁₈O₄S₂ |

| Molecular Weight | 290.4 g/mol |

| Appearance | Colorless crystalline solid (technical grade is a yellow solid) |

| Melting Point | 50-51°C |

| Vapor Pressure | 1.41 x 10⁻⁴ mmHg at 25°C |

| Solubility in Water | 48 mg/L at 20°C |

| Solubility in Organic Solvents ( g/100g at 25°C) | Methanol: 150, Acetone: 400, Chloroform: 230, Xylene: 230 |

| Partition Coefficient (Kow logP) | 3.3 |

Synthesis of this compound

The industrial synthesis of this compound involves the reaction of diisopropyl malonate with carbon disulfide in the presence of a base, followed by reaction with 1,2-dichloroethane.

Experimental Protocol: Laboratory Synthesis

While large-scale industrial synthesis methods are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with diisopropyl malonate and carbon disulfide.

-

Base Addition: An aqueous solution of a strong base, such as potassium hydroxide, is added dropwise to the mixture while maintaining a controlled temperature.

-

Dithiolane Ring Formation: After the initial reaction, 1,2-dichloroethane and a phase-transfer catalyst (e.g., alkylpyridinium chloride) are added to the reaction mixture.[2]

-

Reaction Completion and Purification: The mixture is refluxed until the reaction is complete. After cooling, the organic layer is separated, and the solvent is removed. The resulting crude this compound is then purified, typically by recrystallization, to yield the final product.[3]

Mechanism of Action

This compound exhibits a multi-faceted mode of action, primarily targeting lipid biosynthesis and melanin production in fungal pathogens.

Inhibition of Phospholipid Biosynthesis

This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 6 fungicide, which targets lipid metabolism and membrane integrity.[1] Specifically, it inhibits the methylation of phospholipids, a crucial step in the biosynthesis of these essential membrane components.[1] This disruption of membrane structure and function ultimately leads to fungal cell death.

Inhibition of Melanin Biosynthesis

A key aspect of this compound's efficacy against Magnaporthe oryzae is its role as a melanin biosynthesis inhibitor (MBI).[4] Melanin is a critical virulence factor for M. oryzae, providing the structural rigidity necessary for the appressorium to penetrate the host plant's cuticle. This compound inhibits the penetration and elongation of infection hyphae, suggesting it targets a step in the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway.[1] While the precise enzyme inhibited by this compound is not definitively established in the reviewed literature, its action is known to disrupt the formation of the melanized appressorium. Other MBIs, such as tricyclazole and carpropamid, are known to inhibit trihydroxynaphthalene reductase and scytalone dehydratase, respectively.[5] Based on its effect on appressorial penetration, it is hypothesized that this compound acts on one of the key enzymes in this pathway.

Fungicidal Efficacy

The efficacy of this compound has been demonstrated in numerous in vitro and field studies.

In Vitro Efficacy

The poison food technique is a standard method for evaluating the in vitro efficacy of fungicides against mycelial growth.

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Fungicide Incorporation: A stock solution of this compound is prepared in a suitable solvent. The required volume of the stock solution is added to the molten PDA to achieve the desired final concentrations (e.g., 500, 750, 1000 ppm).[4] An equivalent volume of the solvent is added to the control plates.

-